molecular formula C7H5F2IO B8250442 (2,6-Difluoro-4-iodophenyl)methanol

(2,6-Difluoro-4-iodophenyl)methanol

Cat. No.: B8250442
M. Wt: 270.01 g/mol
InChI Key: VTPVCKMIQUNOIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-4-iodophenyl)methanol typically involves the iodination of a difluorobenzene derivative followed by the introduction of the methanol group. One common method involves the reaction of 2,6-difluorophenylboronic acid with iodine in the presence of a palladium catalyst to form 2,6-difluoro-4-iodophenylboronic acid. This intermediate is then subjected to a Suzuki coupling reaction with formaldehyde to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-4-iodophenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,6-Difluoro-4-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and iodine atoms can enhance its binding affinity to these targets, leading to the modulation of their activity. The methanol group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluoro-4-bromophenyl)methanol
  • (2,6-Difluoro-4-chlorophenyl)methanol
  • (2,6-Difluoro-4-methylphenyl)methanol

Uniqueness

(2,6-Difluoro-4-iodophenyl)methanol is unique due to the presence of the iodine atom, which can undergo specific reactions that are not possible with bromine or chlorine analogs. The iodine atom also imparts different electronic properties to the compound, affecting its reactivity and interactions with molecular targets .

Properties

IUPAC Name

(2,6-difluoro-4-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPVCKMIQUNOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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